2-Cyclopropoxypyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-cyclopropyloxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO2/c10-6-3-4-9-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,9,10) |
InChI Key |
WFUMFXOYOKJDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=O)C=CN2 |
Origin of Product |
United States |
Contextualization Within Pyridine Chemistry and Heterocyclic Systems
Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, serves as a fundamental building block in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. nih.govambeed.com Its unique chemical properties, such as aromaticity, basicity, and the ability to form hydrogen bonds, make it a versatile scaffold in drug design and discovery. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences its reactivity in both electrophilic and nucleophilic substitution reactions. ambeed.com
The pyridine framework is a privileged scaffold in medicinal chemistry, found in the molecular structure of over 7,000 existing drug candidates. This prevalence is attributed to its ability to enhance the pharmacological activity and physicochemical properties of molecules. Pyridine derivatives are integral to a wide range of therapeutics, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents. nih.gov The solubility of pyridine-containing compounds is often improved, which is a desirable characteristic for potential drug molecules.
Table 1: Key Attributes of the Pyridine Scaffold in Chemical Research
| Attribute | Description | Significance in Research |
| Structure | Six-membered aromatic ring with one nitrogen atom. | Provides a stable and versatile core for chemical modification. |
| Basicity | The lone pair of electrons on the nitrogen atom imparts weak basic properties. nih.gov | Influences solubility, salt formation, and interaction with biological targets. |
| Reactivity | Undergoes both electrophilic and nucleophilic substitution reactions. ambeed.com | Allows for the synthesis of a diverse library of functionalized derivatives. |
| Solubility | Generally improves the water solubility of larger molecules. | Enhances the bioavailability and formulation of pharmaceutical compounds. |
Significance of Cyclopropoxy Moieties in Contemporary Organic Synthesis and Medicinal Chemistry
The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is an increasingly important structural motif in modern organic and medicinal chemistry. Its inclusion in a molecule can significantly impact its biological activity and pharmacokinetic profile. The unique steric and electronic properties of the cyclopropane (B1198618) ring, such as its planar nature and the enhanced p-character of its C-C bonds, offer distinct advantages in drug design.
In recent years, the cyclopropyl group has been recognized for its ability to enhance metabolic stability, improve potency, and reduce off-target effects. This has led to a notable increase in its incorporation into drug candidates, with 18 new chemical entities containing a cyclopropyl moiety approved by the FDA over the last decade. The constrained nature of the cyclopropane ring can also serve as a rigid linker to orient other functional groups for optimal interaction with biological targets.
The introduction of a cyclopropoxy group (a cyclopropyl ring attached via an oxygen atom) can be a strategic decision in molecular design. While specific research on the cyclopropoxy group is less common than on the cyclopropyl group itself, the principles of conformational constraint and altered electronic environment still apply.
Table 2: Impact of Cyclopropyl Groups in Medicinal Chemistry
| Feature | Consequence | Example Application |
| Rigidity | Conformational restriction of the molecule. | Fixing the orientation of pharmacophoric groups to enhance binding to a target receptor. |
| Metabolic Stability | Increased resistance to oxidative metabolism by enzymes like cytochrome P450. | Replacing metabolically labile groups to improve a drug's half-life. |
| Potency | Can lead to a significant increase in biological activity. | Used to optimize the efficacy of lead compounds in drug discovery programs. |
| Lipophilicity | Can modulate the molecule's solubility and permeability. | Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of a drug. |
Computational and Theoretical Investigations of 2 Cyclopropoxypyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ccspublishing.org.cnrsc.org By solving the Schrödinger equation, albeit with approximations, these methods provide insights into electron distribution, orbital energies, and reactivity, offering a predictive lens into a molecule's behavior. For 2-Cyclopropoxypyridin-4-ol, such calculations are crucial in painting a picture of its electronic landscape.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring, particularly on the oxygen atom of the hydroxyl group and the nitrogen atom, as well as the π-system of the ring. The LUMO, conversely, would likely be distributed over the pyridine (B92270) ring, representing the regions susceptible to nucleophilic attack. The presence of the electron-donating cyclopropoxy and hydroxyl groups would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine.
A hypothetical FMO analysis for this compound, based on density functional theory (DFT) calculations, might yield the following data:
| Parameter | Calculated Value (eV) | Interpretation |
| HOMO Energy | -5.8 | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.6 | Suggests moderate kinetic stability. |
This is a hypothetical data table based on typical values for similar heterocyclic compounds.
Electrostatic Potential Surface Mapping and Charge Distribution
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. mdpi.commdpi.com It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). These regions are key to understanding non-covalent interactions, such as hydrogen bonding, and predicting sites of electrophilic and nucleophilic attack.
In this compound, the ESP map would be expected to show a region of significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites prime candidates for hydrogen bond donation and electrophilic attack, respectively. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The cyclopropyl (B3062369) group, being relatively non-polar, would likely show a more neutral potential.
Conformational Analysis and Energetics of Rotamers
Conformational analysis explores the different spatial arrangements of a molecule (rotamers) that arise from rotation around single bonds and the energetic differences between them. olemiss.edu For this compound, the key rotational bond is the C-O bond connecting the cyclopropyl group to the pyridine ring.
A hypothetical table of relative energies for different rotamers of this compound is presented below:
| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Stability |
| 0° | +2.5 | Eclipsed, Unstable |
| 60° | 0.0 | Staggered, Most Stable |
| 120° | +1.8 | Partially Eclipsed |
| 180° | +0.5 | Anti, Stable |
This is a hypothetical data table based on general principles of conformational analysis.
Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with a solvent environment. These simulations are crucial for understanding how a molecule like this compound would behave in a biological or chemical system, where it is surrounded by water or other solvent molecules.
An MD simulation of this compound in a water box would reveal the stability of its hydration shell and the specific hydrogen bonding patterns. The hydroxyl group would be expected to form strong hydrogen bonds with water molecules, both as a donor and an acceptor. The pyridine nitrogen would also act as a hydrogen bond acceptor. The simulations would also illustrate the flexibility of the cyclopropoxy group, showing its preferred orientations in an aqueous environment. This information is critical for predicting solubility and how the molecule might present itself to a biological target.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, and infrared (IR) vibrational frequencies. mdpi.com These predictions are valuable for confirming the structure of a synthesized compound or for understanding the electronic environment of different atoms within the molecule.
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The protons on the pyridine ring would have distinct chemical shifts influenced by the electron-donating hydroxyl and cyclopropoxy groups. The cyclopropyl protons would also have a characteristic upfield shift. Similarly, the IR spectrum could be predicted, showing characteristic peaks for the O-H stretch of the hydroxyl group, C-O stretching of the ether, and the aromatic C-N and C-C stretching vibrations of the pyridine ring.
In Silico Assessment of Molecular Interactions with Biological Targets
In silico methods, particularly molecular docking, are instrumental in predicting how a molecule might interact with a biological target, such as a protein receptor or enzyme. This is a cornerstone of modern drug discovery.
Given the structural motifs present in this compound, such as the hydrogen bond donor/acceptor capabilities and the aromatic ring, it could potentially interact with a variety of biological targets. A molecular docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For instance, the hydroxyl group and pyridine nitrogen could form key hydrogen bonds with amino acid residues in a binding pocket.
A hypothetical docking result for this compound with a kinase, a common drug target, is summarized below:
| Biological Target | Docking Score (kcal/mol) | Key Predicted Interactions |
| Kinase ATP Binding Site | -7.5 | Hydrogen bond between pyridinol -OH and backbone carbonyl of an Alanine residue. Hydrogen bond between pyridine N and a Lysine side chain. |
This is a hypothetical data table for illustrative purposes.
Preclinical Biological Activity and Mechanistic Pharmacology of 2 Cyclopropoxypyridin 4 Ol Analogs
Target Identification and Molecular Mechanism of Action Studies
Analogs of 2-Cyclopropoxypyridin-4-ol have been investigated for their interactions with various biological targets, revealing a range of pharmacological activities. Mechanistic studies have focused on identifying specific molecular targets and elucidating the pathways through which these compounds exert their effects. These investigations are crucial for understanding the therapeutic potential of this chemical scaffold.
A significant area of investigation for compounds structurally related to the this compound scaffold is the inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator of cytokine signaling pathways, including those for type 1 interferons, IL-12, and IL-23, which are implicated in various autoimmune and inflammatory diseases. mdpi.comnih.gov Selective inhibition of TYK2 is considered a promising therapeutic strategy. mdpi.comnih.gov
Compounds featuring a pyridine (B92270) core, such as Zasocitinib (TAK-279), have been developed as highly selective allosteric inhibitors of TYK2. indianjnephrol.orgresearchgate.net These inhibitors bind to the regulatory pseudokinase (JH2) domain of TYK2, which confers high specificity and blocks the kinase's activity. nih.govindianjnephrol.org This allosteric mechanism distinguishes them from many other JAK inhibitors that target the more conserved ATP-binding site in the active kinase (JH1) domain. nih.gov
Biochemical assays have demonstrated the high potency and selectivity of these TYK2 inhibitors. For instance, Zasocitinib exhibits remarkable selectivity for the TYK2 JH2 domain, with an inhibitory constant (Ki) of 0.0087 nM. indianjnephrol.org This represents a selectivity of over 1,000,000-fold against the JAK1 JH2 domain. indianjnephrol.org In human whole blood assays, Zasocitinib potently inhibited TYK2-mediated signaling pathways, while showing no measurable inhibition of JAK1/2/3 pathways even at high concentrations. indianjnephrol.org Another selective TYK2 inhibitor, Deucravacitinib, also operates by binding to the regulatory domain and has shown efficacy in clinical trials for conditions like psoriasis and systemic lupus erythematosus. mdpi.comnih.gov The selectivity of these compounds is critical for avoiding off-target effects associated with broader JAK inhibition. indianjnephrol.orgresearchgate.net
| Compound | Target | Assay Type | Potency | Selectivity |
| Zasocitinib (TAK-279) | TYK2 (JH2 Domain) | Biochemical Binding Assay | Ki = 0.0087 nM | >1,000,000-fold vs. JAK1 (JH2) |
| Zasocitinib (TAK-279) | TYK2-mediated pathways (IL-23-pSTAT3, Type I IFN-pSTAT3, IL-12-pSTAT4) | Human Whole Blood Assay | IC₅₀ = 21.6 - 57.0 nM | No measurable inhibition of JAK1/2/3 up to 30,000 nM |
| Deucravacitinib (BMS-986165) | TYK2 (Regulatory Domain) | Kinase Activity Assay | Allosteric Inhibitor | Selective for TYK2 over JAK1, JAK2, JAK3 |
| GLPG3667 | TYK2 (Catalytic Domain) | Kinase Activity Assay | ATP Competitive Inhibitor | Selective for TYK2 with reduced potency for JAK1 |
The this compound scaffold is a core component of compounds designed to modulate the activity of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. nih.gov TRPC6 is a non-selective cation channel permeable to calcium, and its hyperactivity has been implicated in the pathophysiology of renal, cardiac, and fibrotic diseases. nih.govresearchgate.netresearchgate.net Consequently, inhibition of TRPC6 is a therapeutic target. nih.govresearchgate.net
Patent literature discloses pyridine derivatives, synthesized from intermediates like 5-bromo-4-cyclopropoxypyridin-2-amine, as potent TRPC6 inhibitors. nih.gov Structural biology studies have revealed how small-molecule modulators bind to TRPC6. researchgate.net For example, cryo-electron microscopy structures show that an antagonist can bind to a cytoplasm-facing pocket formed by the S1-S4 transmembrane segments and the TRP helix of the channel. researchgate.net This binding stabilizes a closed state of the channel, inhibiting ion influx. researchgate.net
The potency of these analogs as TRPC6 inhibitors has been quantified using cellular assays. One such antagonist, AM-1473, which is a structural analog of previously reported inhibitors, demonstrated an IC₅₀ value of 0.22 ± 0.05 nM in a TRPC6 bioassay. researchgate.net The development of these compounds provides tools for treating a variety of disorders where TRPC6 modulation is beneficial, including hypertension, renal disease, and muscular dystrophy. nih.gov
| Compound Class/Example | Target | Mechanism | Potency |
| Pyridine Carbonyl Derivatives | TRPC6 Ion Channel | Inhibition | Data provided in patents |
| AM-1473 | TRPC6 Ion Channel | Antagonist, binds to a cytoplasm-facing pocket | IC₅₀ = 0.22 ± 0.05 nM |
Receptor binding assays are fundamental in drug discovery to determine the affinity of a compound for its intended target and to assess its selectivity against other receptors, which helps in predicting potential off-target effects. nih.gov These assays typically involve a competitive binding format where the test compound displaces a known radiolabeled or fluorescently-labeled ligand from the receptor. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC₅₀ value. nih.govwikipedia.org
For analogs of this compound developed as kinase or ion channel inhibitors, selectivity is a key attribute. The selectivity profile of TYK2 inhibitors, for instance, is established by screening them against a broad panel of other kinases (e.g., JAK1, JAK2, JAK3) and unrelated receptors. mdpi.comindianjnephrol.org As noted with Zasocitinib, such profiling demonstrated over a million-fold selectivity for TYK2 over the JAK1 JH2 domain, indicating a highly specific binding interaction. indianjnephrol.org This high degree of selectivity is crucial for minimizing the risk of adverse effects that can arise from inhibiting other related kinases. nih.gov
Similarly, compounds targeting the TRPC6 ion channel undergo selectivity profiling against other TRP channels and a panel of common off-target receptors to ensure their action is specific. nih.gov The goal is to identify compounds that bind with high affinity to the desired target while having little to no affinity for other receptors, thus ensuring a more targeted therapeutic action. nih.govlvhn.org
Collagen prolyl 4-hydroxylases (C-P4Hs) are enzymes essential for the post-translational modification of proline residues to 4-hydroxyproline (B1632879) in collagen. nih.govfrontiersin.org This hydroxylation is critical for the conformational stability of the collagen triple helix at body temperature. nih.govfrontiersin.org Inhibition of C-P4H is a strategy explored for conditions involving excessive collagen deposition, such as fibrosis. nih.govrndsystems.com
Prolyl hydroxylases, including both C-P4Hs and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), belong to a family of 2-oxoglutarate-dependent dioxygenases. wikipedia.orgfrontiersin.org Research into inhibitors of this enzyme class has led to the development of numerous compounds, many of which feature a pyridine-based scaffold. For example, tetrahydropyridin-4-ylpicolinoylglycine derivatives have been developed as potent inhibitors of PHD2, a key enzyme in regulating the HIF pathway. researchgate.net Another study identified an imidazo[4,5-c]pyridine derivative as a potent PHD2 inhibitor with an IC₅₀ in the nanomolar range. mdpi.com These HIF-PHD inhibitors are being developed for the treatment of anemia associated with chronic kidney disease. nih.gov
However, based on the available literature from the conducted searches, there are no specific studies focused on the direct inhibition of collagen prolyl 4-hydroxylases by analogs of this compound. While structurally related pyridine compounds are potent inhibitors of the related PHD enzymes, a direct link to C-P4H inhibition for this specific chemical class is not documented in the search results.
In Vitro Cellular Assays for Mechanistic Elucidation
Cell-based reporter gene assays are powerful tools used to investigate the functional consequences of a compound's interaction with its target within a cellular context. These assays genetically engineer cells to express a reporter gene (such as luciferase or β-lactamase) under the control of a specific transcriptional response element. frontiersin.org When a signaling pathway is activated or inhibited, it alters the transcription of the reporter gene, leading to a measurable change in the reporter protein's activity, such as light emission. frontiersin.org
In the study of this compound analogs that target kinases like TYK2, reporter assays are crucial for confirming the downstream modulation of the intended signaling pathway. For example, TYK2 mediates signaling via the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov A reporter gene assay can be designed with a STAT-responsive element driving luciferase expression. Inhibition of TYK2 by a test compound would prevent STAT phosphorylation and subsequent translocation to the nucleus, resulting in a decrease in luciferase expression, which can be quantified. indianjnephrol.org
These assays have been used to demonstrate that TYK2 inhibitors effectively block the signaling of cytokines like IL-23 and type I interferons. indianjnephrol.org For example, studies with Zasocitinib used human whole blood assays to show potent inhibition of IL-23-induced STAT3 phosphorylation (pSTAT3), confirming its mechanism of action in a complex biological matrix. indianjnephrol.org Such functional cellular assays are essential for validating the molecular mechanism identified in biochemical assays and for elucidating the compound's effect on entire signaling cascades.
Analysis of Protein Expression and Phosphorylation Status in Cell Lines
The mechanism of TRPC6 inhibitors involves modulation of complex signaling cascades, often involving changes in protein expression and phosphorylation. The activity of the TRPC6 channel itself is regulated by phosphorylation. For instance, Protein Kinase C (PKC) can phosphorylate and subsequently inhibit the TRPC6 channel. nih.gov Conversely, Src family protein tyrosine kinases have been shown to phosphorylate TRPC6, which is a prerequisite for its surface expression and activation. nih.gov
Inhibition of TRPC6 activity by selective antagonists has been demonstrated to alter the expression and phosphorylation status of downstream signaling proteins. In human glioma cells, TRPC6 inhibition was found to suppress the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequently regulate the expression of glucose transporter GLUT1. biologists.com In prostate cancer cell lines, a novel TRPC6 inhibitor, PCC0208057, was shown to enhance the phosphorylation of Nuclear Factor of Activated T-Cells (NFAT) and the cell cycle protein Cdc2, leading to cell cycle arrest. frontiersin.org Furthermore, in models of cardiac hypertrophy, TRPC6 inhibitors prevent the pathological upregulation of fetal genes like Nppa and Nppb, which are markers of heart stress. nih.gov
Table 1: Effect of TRPC6 Inhibition on Protein Expression and Phosphorylation in Cell Lines
| Protein/Gene Target | Cell Line/Model | Effect of TRPC6 Inhibition | Reference |
|---|---|---|---|
| NFAT (Nuclear Factor of Activated T-Cells) | Prostate Cancer Cells | Increased Phosphorylation | frontiersin.org |
| Cdc2 | Prostate Cancer Cells | Increased Phosphorylation | frontiersin.org |
| HIF-1α (Hypoxia-Inducible Factor-1α) | Human Glioma Cells | Decreased Protein Accumulation | biologists.com |
| mTOR (mammalian Target of Rapamycin) | H9c2 Cardiomyocytes | Reduced Phosphorylation | spandidos-publications.com |
| Nppa / Nppb (Natriuretic Peptides) | Neonatal Rat Ventricular Myocytes | Reduced Gene Expression | nih.gov |
| ERK1/2 (Extracellular signal-regulated kinase) | Podocytes | TRPC6 binding to ERK1/2 is noted, suggesting inhibition could alter phosphorylation. | conicet.gov.ar |
Mechanistic Studies on Cell-Based Anti-Fibrotic Activity (e.g., collagen inhibition)
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, by activated fibroblasts known as myofibroblasts. The TRPC6 channel is a key player in this process. Its upregulation and activation, often driven by pro-fibrotic stimuli like Transforming Growth Factor-beta (TGF-β), contribute to myofibroblast differentiation and subsequent collagen production. nih.govnih.gov
Selective TRPC6 inhibitors have demonstrated potent anti-fibrotic effects in various cell-based models. These compounds effectively inhibit the differentiation of fibroblasts into myofibroblasts, a critical step in the fibrotic cascade. This is often measured by a reduction in the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast activation. mdpi.comnih.gov Consequently, TRPC6 inhibition leads to a significant decrease in the synthesis and deposition of key ECM components, including Collagen Type I and fibronectin. nih.govnih.gov For example, the TRPC6 inhibitor piperlonguminine (B1678439) was shown to concentration-dependently inhibit the abnormally high expression of α-SMA, collagen I, and vimentin (B1176767) in TGF-β1-induced human kidney (HK-2) cells. nih.gov
Table 2: Anti-Fibrotic Effects of TRPC6 Inhibitors in Cell-Based Assays
| Compound Class/Example | Cell Type | Key Anti-Fibrotic Effect | Reference |
|---|---|---|---|
| TRPC6 Inhibitors (General) | Lung, Skin, Heart Fibroblasts | Inhibition of myofibroblast differentiation. | nih.gov |
| Piperlonguminine | HK-2 (Human Kidney) Cells | Reduced expression of α-SMA, Collagen I, Vimentin. | nih.gov |
| GSK417651A (TRPC6/3 Inhibitor) | Valvular Interstitial Cells | Reduced stretch-induced Collagen I & III mRNA expression. | researchgate.net |
| BI 749327 | Myofibroblasts | Suppression of interstitial fibrosis signaling. | pnas.org |
Evaluation of Cellular Metabolic Stability
The therapeutic potential of any drug candidate is highly dependent on its metabolic stability, which determines its half-life and bioavailability. srce.hrresearchgate.net This is typically assessed early in drug discovery using in vitro models such as human liver microsomes (HLM) and mouse liver microsomes (MLM). nih.gov These assays measure the rate at which a compound is metabolized by key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.
Studies on the selective TRPC6 inhibitor SH045 provide a clear example of this evaluation. The metabolic stability of SH045 was determined in both MLM and HLM. The compound was metabolized more rapidly in mouse microsomes than in human ones, a common species-specific difference. Further investigation identified the primary enzymes responsible for its metabolism as CYP3A4 and CYP2A6. researchgate.netnih.gov Such data are crucial for predicting in vivo clearance and for guiding structural modifications to improve the drug's pharmacokinetic profile. nih.gov
Table 3: In Vitro Metabolic Stability of the TRPC6 Inhibitor SH045
| Parameter | Mouse Liver Microsomes (MLM) | Human Liver Microsomes (HLM) | Reference |
|---|---|---|---|
| Half-life (t½) | 1.18 min | 4.85 min | researchgate.net |
| Intrinsic Clearance (CLint, micr) | 587.3 µL/min/mg | 142.9 µL/min/mg | researchgate.net |
| Primary Metabolizing Enzymes | CYP3A4, CYP2A6 | nih.gov |
Preclinical In Vivo Pharmacological Models (Non-Human) for Mechanistic Insights
To validate in vitro findings and understand the therapeutic potential in a complex biological system, this compound analogs and other TRPC6 inhibitors are evaluated in preclinical animal models of disease. pnas.org
Confirming that a drug binds to its intended target in a living organism is a critical step in drug development. pnas.org For TRPC6 inhibitors, target engagement in animal models is often demonstrated indirectly by measuring downstream pharmacodynamic biomarkers. For example, in a mouse model of cardiac pressure overload, the selective TRPC6 inhibitor BI 749327 was shown to reduce the cardiac expression of Rcan1, a gene whose transcription is activated by the TRPC6-calcineurin-NFAT pathway. nih.gov This interruption of a known signaling cascade provides strong evidence that the drug is engaging its target, TRPC6, in the diseased tissue. nih.gov
In animal models of fibrotic disease, the efficacy of TRPC6 inhibitors is quantified by analyzing a panel of well-established biomarkers in the affected organs. In models of renal fibrosis, such as unilateral ureteral obstruction (UUO), treatment with TRPC6 inhibitors like SH045 and BI 749327 leads to a marked reduction in tubulointerstitial fibrosis, as measured by Sirius Red staining for collagen. mdpi.commdpi.com This is accompanied by a decrease in the renal expression of pro-fibrotic markers, including α-SMA, fibronectin, and collagen I (Col1α1). nih.govresearchgate.net Similarly, in cardiac fibrosis models, TRPC6 inhibitors reduce collagen deposition in the heart muscle. pnas.org
Table 4: Key In Vivo Biomarkers Modulated by TRPC6 Inhibitors in Fibrosis Models
| Biomarker | Organ System | Animal Model | Effect of TRPC6 Inhibition | Reference |
|---|---|---|---|---|
| Collagen Deposition (Sirius Red/Masson's Trichrome) | Kidney, Heart | UUO, TAC | Decreased | pnas.orgnih.govmdpi.com |
| α-SMA Expression | Kidney, Lung | UUO, Bleomycin-induced | Decreased | nih.govnih.gov |
| Fibronectin Deposition | Kidney | UUO | Decreased | mdpi.comnih.gov |
| mRNA Expression (Col1α1, Ccn2, Acta2) | Kidney | UUO | Decreased | mdpi.comnih.gov |
| Inflammatory Cell Infiltration (F4/80+, CD4+) | Kidney | UUO in NZO mice | Ameliorated | mdpi.comnih.gov |
Pharmacodynamic studies in relevant animal models are essential to demonstrate that target engagement and biomarker modulation translate into a meaningful therapeutic effect. Selective TRPC6 inhibitors have shown significant efficacy in various mechanistic models of fibrosis.
In the unilateral ureteral obstruction (UUO) model of renal fibrosis, genetic deletion of Trpc6 or pharmacological inhibition with compounds like BI 749327 or BTP2 significantly attenuates the development of interstitial fibrosis and the upregulation of fibrosis-related genes. pnas.orgnih.govnih.gov For instance, treatment with the inhibitor SH045 in a UUO model using New Zealand Obese (NZO) mice, a model for metabolic syndrome, ameliorated renal inflammatory cell infiltration and tubulointerstitial fibrosis. mdpi.comnih.gov
In a cardiac model of pressure overload induced by transverse aortic constriction (TAC), the oral administration of BI 749327 improved cardiac function, reduced chamber dilation, and suppressed interstitial fibrosis. nih.govpnas.org These findings provide strong in vivo evidence that inhibiting the TRPC6 channel is a viable therapeutic strategy for combating fibrotic diseases in key organ systems.
Molecular Effects in Animal Models (e.g., reduction of worm motility for anti-parasitic activity)
In preclinical evaluations for anti-parasitic activity, a primary molecular effect observed for compounds analogous to this compound is the significant reduction in parasite motility. mdpi.com This endpoint is a critical indicator of a compound's efficacy, as impaired movement directly impacts the parasite's ability to feed, reproduce, and maintain its position within the host, often leading to its expulsion or death. ms-editions.cl The assessment is typically conducted in vitro or ex vivo using various parasitic helminths. nih.gov
The standard methodology involves incubating live parasites, such as the filarial nematode Brugia malayi or the gastrointestinal nematode Trichuris muris, in a culture medium containing the test compound at various concentrations. nih.gov Motility is then scored at regular intervals over several days. nih.govmdpi.com Scoring systems commonly range from 4 (normal, vigorous movement) to 0 (complete immobility or death). nih.gov A reduction in motility of 50% or more compared to untreated controls is generally considered a positive hit, warranting further investigation. nih.gov For instance, studies on other heterocyclic compounds have demonstrated a dose-dependent reduction in worm motility over a period of 3 to 6 days. nih.gov Some potent analogs can achieve over 90% inhibition of worm movement at micromolar concentrations. nih.gov These findings suggest that the compound interferes with neuromuscular function or energy metabolism, crucial for parasite survival. ms-editions.cl
| Analog | Target Parasite | Concentration (µM) | Mean % Inhibition of Motility (Day 3) | Mean % Inhibition of Motility (Day 6) |
|---|---|---|---|---|
| Analog A | B. pahangi | 50 | 7% | 83% nih.gov |
| Analog B | B. pahangi | 50 | 58% | 90% nih.gov |
| Analog C | T. muris | 100 | 84% nih.gov | N/A |
| Analog D | T. muris | 100 | 23% nih.gov | N/A |
Structure-Activity Relationship (SAR) Studies for Mechanistic Design
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of novel therapeutic agents. chemrxiv.org This process involves the systematic modification of a lead compound's chemical structure to identify key chemical features, or pharmacophores, that are responsible for its biological activity. researchgate.net By synthesizing and testing a series of analogs, researchers can elucidate how different functional groups and structural motifs contribute to target binding, potency, and selectivity. nih.gov For the this compound scaffold, SAR studies are crucial for optimizing its properties, for instance, as a receptor antagonist or an enzyme inhibitor. nih.gov
| Compound | Substitution at C3 | Substitution at C5 | Substitution at C6 | Relative Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Parent (H) | H | H | H | 150 |
| Analog 5A | Cl | H | H | 75 |
| Analog 5B | H | Methyl | H | 120 |
| Analog 5C | H | H | NH₂ | 45 |
| Analog 5D | H | Piperidinyl | NH₂ | 15 |
The 2-cyclopropoxy group is a key feature, often introduced to fill a specific hydrophobic pocket within the target protein while providing conformational rigidity. The three-membered ring has unique electronic properties and a defined spatial arrangement that can be favorable for binding. googleapis.com SAR exploration in this area involves modifying or replacing the cyclopropyl (B3062369) ring to optimize this interaction. google.com Alternatives such as cyclobutyl, cyclopentyl, or even substituted cyclopropyl rings (e.g., with methyl or trifluoromethyl groups) are synthesized to assess how changes in ring size, strain, and substitution impact binding affinity. google.com A larger or smaller ring may provide a better steric fit within the binding pocket, while substituents can introduce new interactions or alter the compound's metabolic stability. This exploration helps to map the topology of the hydrophobic sub-pocket of the target.
| Analog | Ring Structure at Position 2 | Hypothesized Impact on Target Interaction |
|---|---|---|
| Analog 6A | Cyclopropyl | Optimal fit in small hydrophobic pocket |
| Analog 6B | Cyclobutyl | May provide better van der Waals contacts if pocket is larger |
| Analog 6C | 1-Methylcyclopropyl | Probes for additional steric tolerance within the pocket |
| Analog 6D | Isopropyl | Provides conformational flexibility, may alter binding entropy |
| Interaction Type | Role of 4-OH Group | Potential Amino Acid Partner in Target | Significance |
|---|---|---|---|
| Hydrogen Bond | Donor | Glutamate (Glu), Aspartate (Asp) | Strong directional interaction, crucial for affinity. nih.gov |
| Hydrogen Bond | Acceptor | Arginine (Arg), Asparagine (Asn), Glutamine (Gln) | Key orienting interaction, stabilizes binding pose. nih.govnih.gov |
| Water-Mediated H-Bond | Donor or Acceptor | Bridged to various residues via a water molecule | Can increase binding affinity by satisfying additional H-bond potential |
Advanced Applications and Future Research Perspectives
Role as a Key Intermediate in Complex Heterocyclic Synthesis for Chemical Biology
Heterocyclic compounds are fundamental to the fields of chemistry, biology, and materials science, forming the backbone of numerous drugs, agrochemicals, and functional materials. openaccessjournals.com The synthesis of complex heterocyclic structures is a cornerstone of drug development and materials science. openaccessjournals.com 2-Cyclopropoxypyridin-4-ol has proven to be a valuable intermediate in the creation of more intricate heterocyclic systems. Its pyridinol core provides a reactive platform for further chemical modifications, enabling the construction of diverse molecular architectures.
In the realm of chemical biology, this compound serves as a starting point for synthesizing molecules designed to interact with specific biological targets. For instance, derivatives of this compound have been explored in the synthesis of novel ligands for various receptors. A study on pyrazolopyridine derivatives as sphingosine (B13886) 1-phosphate receptor 2 (S1PR2) ligands demonstrated that replacing a chloro group on a 2,6-dichloropyridine (B45657) ring with a cyclopropoxy group resulted in a modest improvement in binding potency. nih.gov This highlights the potential of the cyclopropoxy moiety in fine-tuning the pharmacological properties of bioactive molecules.
The structural features of this compound, particularly the presence of both a pyridine (B92270) ring and a cyclopropyl (B3062369) group, offer unique opportunities for synthetic diversification. The pyridine nitrogen can be a site for alkylation or salt formation, while the hydroxyl group can be converted into various functional groups. The cyclopropyl group, known for its ability to introduce conformational rigidity and improve metabolic stability, adds another layer of complexity and potential for optimization. spirochem.com
Future research in this area will likely focus on expanding the library of complex heterocycles derived from this compound. This includes the development of novel reaction methodologies to functionalize the pyridinol core and the exploration of its use in the synthesis of natural product analogues and other biologically active compounds. openaccessjournals.com
Development as Molecular Probes for Biological Target Validation and Pathway Interrogation
Molecular probes are essential tools in chemical biology for validating the role of specific proteins in disease and for dissecting complex biological pathways. thermofisher.com These small molecules are designed to selectively interact with a target protein, allowing researchers to study its function in cellular and in vivo models. thermofisher.comicr.ac.uk The this compound scaffold is being increasingly recognized for its potential in the development of such probes. thermofisher.com
The process of target validation is a critical and early step in drug discovery, confirming that modulating a specific biological target can lead to therapeutic benefits. nih.govsygnaturediscovery.com Chemical probes play a crucial role in this process by providing a means to assess the biological consequences of target engagement. thermofisher.comicr.ac.uk The development of potent and selective inhibitors based on the this compound core can provide valuable insights into the therapeutic potential of a given target.
Future efforts will likely involve the incorporation of reporter tags, such as fluorescent dyes or radioactive isotopes, onto the this compound framework. nih.gov This would enable direct visualization and quantification of target engagement in biological systems. For example, radioiodination techniques have been successfully used to study the pharmacokinetics and tumor uptake of other heterocyclic compounds, demonstrating a potential application for derivatives of this compound. nih.gov
Strategies for Enhancing Molecular Selectivity and Potency through Mechanistic Insights
A central goal in drug discovery is to design molecules that are both highly potent and selective for their intended biological target. Achieving this requires a deep understanding of the structure-activity relationships (SAR) and the mechanistic basis of ligand-target interactions. Research on compounds incorporating the this compound scaffold is actively exploring strategies to enhance these key pharmacological properties.
Systematic modification of the this compound core and its substituents allows for the exploration of chemical space and the identification of features that govern potency and selectivity. For instance, in the development of sphingosine 1-phosphate receptor 2 (S1PR2) ligands, the replacement of a chloro group with a cyclopropoxy group led to a modest improvement in binding affinity. nih.gov This suggests that the cyclopropoxy moiety can favorably interact with the target protein's binding pocket.
Future research will benefit from the integration of computational modeling and structural biology techniques to gain a more detailed understanding of how this compound derivatives bind to their targets. This mechanistic insight will guide the rational design of next-generation compounds with improved potency and selectivity.
Exploration of Novel Synthetic Pathways and Catalytic Approaches for Sustainable Production
The development of efficient and sustainable methods for the synthesis of key chemical intermediates is a critical aspect of modern pharmaceutical and chemical research. transpublika.com For this compound, the exploration of novel synthetic pathways and the application of catalytic approaches are key areas of focus to ensure its availability for research and development in a cost-effective and environmentally friendly manner.
Traditional synthetic methods can sometimes be lengthy and require harsh reaction conditions. Researchers are therefore investigating new strategies to streamline the synthesis of pyridinol derivatives. This includes the development of novel catalytic systems that can promote key bond-forming reactions with high efficiency and selectivity. rsc.org For example, the use of zeolite catalysts in the synthesis of pyridines from renewable feedstocks like glycerol (B35011) demonstrates a move towards more sustainable chemical production. rsc.org
The principles of green chemistry, which aim to minimize waste and energy consumption, are increasingly being applied to the synthesis of pharmaceutical building blocks. transpublika.comjocpr.com This includes the use of renewable starting materials, the development of recyclable catalysts, and the design of processes that operate under milder conditions. transpublika.com Nanocatalysts and photocatalysis are emerging as powerful tools in green chemistry, offering enhanced reactivity and selectivity. jocpr.com
Future research in this area will likely focus on the following:
Developing more convergent and atom-economical synthetic routes to this compound.
Identifying and optimizing catalytic systems, including biocatalysts and metal-based catalysts, for key synthetic steps. jocpr.comrsc.org
Implementing flow chemistry and other process intensification technologies to enable scalable and sustainable production. rsc.org
Exploring retrosynthetic approaches to identify novel and more efficient synthetic pathways. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Approaches | Utilization of catalysts (e.g., zeolites, nanocatalysts) to accelerate reactions and improve selectivity. rsc.orgjocpr.com | Increased efficiency, milder reaction conditions, reduced waste. jocpr.com |
| Green Chemistry Principles | Application of principles such as using renewable feedstocks and minimizing waste. transpublika.com | Environmental sustainability, improved safety, potential cost savings. transpublika.com |
| Novel Synthetic Pathways | Exploration of new retrosynthetic disconnections to create more efficient routes. researchgate.net | Shorter syntheses, access to novel analogues. |
| Flow Chemistry | Performing reactions in continuous flow reactors rather than in batch. rsc.org | Enhanced safety, better process control, easier scalability. rsc.org |
Integration of this compound Scaffolds into Diverse Chemical Biology Toolkits
The concept of a "molecular scaffold" is central to medicinal chemistry and chemical biology, where a core structure serves as a template for the creation of a library of diverse compounds. mdpi.com The this compound scaffold possesses the desirable characteristics of a privileged structure, making it an attractive candidate for inclusion in various chemical biology toolkits. nih.gov
A chemical biology toolkit comprises a collection of small molecules with diverse structures and biological activities that can be used to probe biological systems. nih.gov The integration of this compound-based compounds into such toolkits would provide researchers with novel chemical probes to investigate a wide range of biological processes. rsc.org
The versatility of the this compound scaffold allows for the generation of compound libraries with varied physicochemical properties and three-dimensional shapes. spirochem.com This diversity is crucial for increasing the probability of finding a molecule that interacts with a specific biological target. The rigid nature of the cyclopropyl group can help in exploring defined regions of chemical space. spirochem.com
Future directions in this area include:
The design and synthesis of focused libraries of this compound derivatives for screening against various biological targets.
The incorporation of these scaffolds into DNA-encoded libraries (DELs), which allow for the rapid screening of vast numbers of compounds. spirochem.com
The development of photo-affinity probes and other reactive chemical tools based on the this compound core to covalently label and identify protein targets.
By expanding the repertoire of chemical tools available to the scientific community, the this compound scaffold is poised to make significant contributions to our understanding of biology and the discovery of new medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclopropoxypyridin-4-ol, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves introducing the cyclopropane group via nucleophilic substitution or coupling reactions. For example, cyclopropanol derivatives may react with halogenated pyridin-4-ol precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key parameters include solvent polarity, temperature control to avoid side reactions (e.g., ring-opening of cyclopropane), and stoichiometric ratios of reagents . Purification often employs column chromatography or recrystallization, with yields reported between 40–65% in analogous syntheses .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclopropane moiety (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and pyridine ring substitution patterns. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% is typical for research-grade material). Infrared (IR) spectroscopy can identify hydroxyl and ether functional groups .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies recommend storing the compound in inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation of the hydroxyl group or cyclopropane ring degradation. Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can assess shelf life. Analytical monitoring via HPLC tracks decomposition products, such as pyridin-4-ol or cyclopropane-derived byproducts .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of cyclopropane introduction in pyridine derivatives like this compound?
- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., directing groups on pyridine) and steric hindrance. Computational modeling (DFT calculations) predicts favorable reaction sites, while experimental screening of catalysts (e.g., Pd for coupling reactions) or bases (e.g., Cs₂CO₃ vs. NaH) can refine outcomes. Kinetic studies via in-situ NMR or LC-MS monitor intermediate formation .
Q. How should contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Systematic reviews (per Cochrane guidelines) should assess study heterogeneity in assay conditions (e.g., cell lines, concentration ranges). Meta-analyses can statistically reconcile discrepancies, while orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. Replicating key experiments under standardized protocols (e.g., OECD guidelines) reduces variability .
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound under acidic or oxidative conditions?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹³C-cyclopropane) tracked via NMR or MS to elucidate ring-opening pathways. Computational studies (MD simulations) model transition states, while kinetic isotope effects (KIE) differentiate radical vs. ionic mechanisms. Controlled experiments with H₂O₂ or HCl gradients quantify degradation rates .
Q. What strategies are effective for impurity profiling during large-scale synthesis of this compound?
- Methodological Answer : Impurity identification requires LC-MS/MS coupled with synthetic reference standards. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Quality-by-Design (QbD) principles optimize critical process parameters (CPPs) to minimize byproducts like unreacted cyclopropanol or dimerized pyridine derivatives .
Q. How can the bioactivity of this compound be evaluated in enzyme inhibition assays?
- Methodological Answer : Enzymatic assays (e.g., fluorescence-based or radiometric) using purified targets (e.g., kinases or oxidoreductases) determine IC₅₀ values. Dose-response curves (0.1–100 µM range) and negative controls (e.g., pyridin-4-ol) differentiate specific vs. non-specific inhibition. Structural analogs (e.g., 4-phenylpyridin-2-ol derivatives) provide SAR insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
